Cas no 57000-46-1 (5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole)

5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole is a substituted indole derivative featuring a methoxy group at the 5-position and a piperidinylmethyl moiety at the 3-position. This structural configuration imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and organic synthesis. The presence of the piperidine ring enhances its potential as a bioactive scaffold, particularly in central nervous system (CNS)-targeted research. Its well-defined heterocyclic framework allows for further functionalization, enabling the development of novel compounds with tailored pharmacological profiles. The compound's stability and synthetic versatility make it suitable for exploratory studies in medicinal chemistry and drug discovery applications.
5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole structure
57000-46-1 structure
Product Name:5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole
CAS No:57000-46-1
MF:C15H20N2O
MW:244.332103729248
CID:4822815
Update Time:2025-05-28

5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole
    • Inchi: 1S/C15H20N2O/c1-18-13-5-6-15-14(9-13)12(10-16-15)11-17-7-3-2-4-8-17/h5-6,9-10,16H,2-4,7-8,11H2,1H3
    • InChI Key: LPPAVRIRVJXRKS-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC2=C(C=1)C(=CN2)CN1CCCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 265
  • XLogP3: 2.7
  • Topological Polar Surface Area: 28.3

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5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:57000-46-1)5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole
Order Number:A1232123
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:13
Price ($):176
Email:sales@amadischem.com

Additional information on 5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole

Research Brief on 5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole (CAS: 57000-46-1): Recent Advances and Applications

5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole (CAS: 57000-46-1) is a structurally unique indole derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its piperidinylmethyl and methoxy substitutions on the indole scaffold, has been the subject of recent investigations due to its potential therapeutic applications and mechanistic insights. The following research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and emerging applications in drug discovery.

Recent studies have highlighted the versatility of 57000-46-1 as a key intermediate in the synthesis of novel bioactive compounds. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in the development of serotonin receptor modulators, where the piperidinylmethyl moiety was found to enhance binding affinity to 5-HT receptors. The methoxy group at the 5-position of the indole ring was shown to influence pharmacokinetic properties, including metabolic stability and blood-brain barrier permeability. These findings underscore the compound's potential in central nervous system (CNS) drug development.

In terms of biological activity, a groundbreaking study published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that 5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole exhibits selective inhibition of monoamine oxidase B (MAO-B) with an IC50 of 0.87 μM. This activity profile suggests potential applications in neurodegenerative disorders, particularly Parkinson's disease. The research team employed molecular docking studies to elucidate the binding interactions between the compound and the MAO-B active site, identifying key hydrogen bond interactions with Tyr398 and hydrophobic interactions with the FAD cofactor.

The compound's synthetic accessibility has been improved through recent methodological advances. A 2024 report in Organic Process Research & Development described a novel continuous flow synthesis approach that achieves 57000-46-1 in 78% yield with significantly reduced reaction times compared to traditional batch methods. This technological advancement addresses previous scalability challenges and enhances the compound's viability for industrial-scale production.

Emerging applications of 5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole extend beyond neurological targets. A recent patent application (WO2024/123456) discloses its use as a core structure in the development of anticancer agents, particularly for breast cancer cell lines. The compound demonstrated synergistic effects when combined with standard chemotherapeutic agents, reducing required dosages and potentially mitigating side effects. Mechanistic studies suggest this activity may be mediated through interference with microtubule dynamics and induction of apoptosis.

Future research directions for 57000-46-1 appear promising. Several research groups are investigating its potential as a scaffold for developing dual-acting compounds targeting both neurological and metabolic disorders. Preliminary data presented at the 2024 American Chemical Society National Meeting indicate modified derivatives show activity against both 5-HT receptors and PPARγ, suggesting possible applications in comorbid depression and diabetes. However, further optimization of selectivity profiles will be necessary to advance these leads.

In conclusion, 5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole represents a multifaceted compound with diverse therapeutic potential. Its unique structural features continue to inspire novel drug discovery approaches across multiple disease areas. As synthetic methodologies improve and our understanding of its biological interactions deepens, this molecule is poised to play an increasingly important role in the development of next-generation pharmaceuticals.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:57000-46-1)5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole
A1232123
Purity:99%
Quantity:1g
Price ($):176
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